molecular formula C11H9ClOS B428751 2-Chloro-4-(4-methoxyphenyl)thiophene CAS No. 54095-29-3

2-Chloro-4-(4-methoxyphenyl)thiophene

Cat. No.: B428751
CAS No.: 54095-29-3
M. Wt: 224.71g/mol
InChI Key: KIUCLGVNQHROIZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methoxyphenyl)thiophene is a halogenated thiophene derivative featuring a chlorine substituent at the 2-position and a 4-methoxyphenyl group at the 4-position of the thiophene ring. Thiophenes are sulfur-containing heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties .

Properties

CAS No.

54095-29-3

Molecular Formula

C11H9ClOS

Molecular Weight

224.71g/mol

IUPAC Name

2-chloro-4-(4-methoxyphenyl)thiophene

InChI

InChI=1S/C11H9ClOS/c1-13-10-4-2-8(3-5-10)9-6-11(12)14-7-9/h2-7H,1H3

InChI Key

KIUCLGVNQHROIZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

  • 2-Chloro-4-(naphthalen-1-yl)thiophene (3d) :
    This compound, bearing a naphthyl group at the 4-position, exhibited low reactivity in Pd-catalyzed C–H annulation reactions, yielding only 20% product with 65% substrate recovery. The steric bulk of the naphthyl group and electron-withdrawing chlorine likely hindered reactivity .
  • Its reactivity in cross-coupling reactions remains unexplored but is hypothesized to be lower than methoxy-substituted analogs due to stronger electron withdrawal .
  • 3-Methoxy-2-(4-methoxyphenyl)thiophene: Positional isomerism (methoxy at 3-position vs. chlorine at 2-position) alters electronic distribution.

Heterocyclic Core Modifications

  • 5-Allyl-2-(4-methoxyphenyl)benzo[b]thiophene :
    The benzo[b]thiophene core extends conjugation, increasing aromatic stability and altering absorption/emission properties. The allyl group introduces alkenyl reactivity, enabling further functionalization (e.g., hydroboration) .
  • 2-Chloro-4-(4-methoxyphenyl)-5-trifluoromethylpyrimidine :
    Replacing thiophene with pyrimidine shifts the heterocycle from 5-membered to 6-membered, reducing ring strain. The trifluoromethyl group introduces strong electron withdrawal, contrasting with the methoxy group’s electron donation .

Data Tables

Table 1: Structural and Reactivity Comparison of Thiophene Derivatives

Compound Name Substituents Molecular Formula Key Reactivity/Biological Notes Reference
2-Chloro-4-(4-methoxyphenyl)thiophene 2-Cl, 4-(4-MeOPh) C11H9ClOS Electrophilic at C2; moderate reactivity
2-Chloro-4-(naphthalen-1-yl)thiophene 2-Cl, 4-naphthyl C14H9ClS Low Pd-catalyzed annulation yield (20%)
2-Chloro-4-(3,5-dichlorophenyl)thiophene 2-Cl, 4-(3,5-Cl2Ph) C10H5Cl3S High halogen density; unstudied reactivity
3-Methoxy-2-(4-methoxyphenyl)thiophene 3-OMe, 2-(4-MeOPh) C12H12O2S Enhanced electron donation; improved solubility

Table 2: Heterocyclic Core Modifications

Compound Name Core Structure Key Features Application Reference
5-Allyl-2-(4-methoxyphenyl)benzo[b]thiophene Benzo[b]thiophene Extended conjugation; allyl reactivity Materials science, drug design
2-Chloro-4-(4-methoxyphenyl)-5-trifluoromethylpyrimidine Pyrimidine Trifluoromethyl electron withdrawal Agrochemicals

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